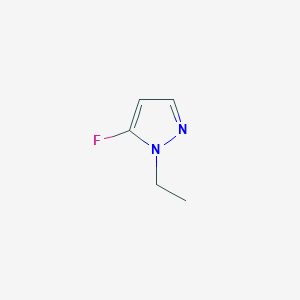

1-ethyl-5-fluoro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-fluoropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKYVWVNZDQFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309367 | |

| Record name | 1-Ethyl-5-fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392274-40-6 | |

| Record name | 1-Ethyl-5-fluoro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Ethyl 5 Fluoro 1h Pyrazole and Analogues

Pioneering Approaches to the Pyrazole (B372694) Core with Ethyl and Fluoro Substituents

The construction of the 1-ethyl-5-fluoro-1H-pyrazole core relies on fundamental reactions that assemble the pyrazole ring with the desired substituents at specific positions. Key challenges include ensuring the correct placement of the ethyl group on the nitrogen atom (N1) and the fluorine atom at the C5 position.

Cyclocondensation Reactions in Pyrazole Synthesis

The most direct and widely employed method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry. acs.org

To obtain this compound, this reaction involves the condensation of ethylhydrazine (B1196685) with a fluorinated 1,3-dielectrophilic synthon. The presence of a fluorine atom in the dicarbonyl precursor is crucial for its direct incorporation into the pyrazole ring. For instance, the reaction of a β-fluorinated β-diketone with ethylhydrazine can yield the target compound. The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com The choice of solvent and catalyst can influence reaction rates and yields, with both acidic and basic conditions being employed to facilitate the condensation. nih.gov

One strategy involves the use of fluorinated enones. For example, the reaction of a fluoroenone with hydrazine sulfate (B86663) has been shown to produce fluoropyrazoles in high yields. mdpi.com Multicomponent reactions that generate the 1,3-dicarbonyl species in situ before cyclization with hydrazine also represent an efficient pathway to substituted pyrazoles. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Precursors for Fluorinated Pyrazoles

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Pyrazole Type |

| Fluorinated β-diketone | Ethylhydrazine | 1-Ethyl-5-fluoro-pyrazole analogue |

| Fluoroenone | Hydrazine sulfate | Fluoropyrazole mdpi.com |

| β-Ketoester (activated) | Substituted Hydrazine | 5-Fluoroalkylpyrazole nih.gov |

Halogen Exchange Techniques for Fluorine Incorporation

An alternative to direct synthesis using fluorinated precursors is the post-synthetic modification of a pre-formed pyrazole ring. Halogen exchange (Halex) reactions are a powerful tool for introducing fluorine into aromatic systems. This methodology typically involves the nucleophilic substitution of a leaving group, such as chlorine or bromine, at the C5 position of the pyrazole ring with a fluoride (B91410) ion.

The synthesis would first target a precursor like 1-ethyl-5-chloro-1H-pyrazole, which can be prepared via cyclocondensation methods. This chloro-substituted pyrazole is then treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The efficiency of the exchange can be enhanced by using phase-transfer catalysts to improve the solubility and reactivity of the fluoride salt. This method's success depends on the activation of the C5 position towards nucleophilic attack, which is generally facilitated by the electron-withdrawing nature of the pyrazole ring nitrogens.

Table 2: Conditions for Halogen Exchange Fluorination

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Product |

| 1-Ethyl-5-chloro-1H-pyrazole | Potassium Fluoride (KF) | Phase-transfer catalyst / DMSO | This compound |

| 1-Ethyl-5-bromo-1H-pyrazole | Cesium Fluoride (CsF) | N/A / DMF | This compound |

Regioselective Functionalization Strategies

A significant challenge in the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomeric products. acs.orgmdpi.com For the synthesis of this compound, it is essential that the cyclization occurs in a manner that places the ethyl group on the nitrogen adjacent to the carbon bearing the fluoro-substituent.

Regiocontrol can be achieved through several strategies:

Steric and Electronic Control: The use of precursors where the two electrophilic carbons have significantly different steric or electronic environments can direct the initial nucleophilic attack of the substituted nitrogen of ethylhydrazine to a specific carbon, thereby controlling the final regiochemistry.

Stepwise Synthesis: A stepwise approach, where the hydrazone is first formed and isolated before cyclization under controlled conditions, can offer better regioselectivity. nih.gov The reaction of trifluoromethylated ynones with hydrazines, for example, can be controlled by catalysts and solvent choice to favor specific isomers. researchgate.net

Directed Synthesis: Utilizing precursors with built-in directing groups or employing specific catalytic systems can guide the reaction towards a single regioisomer. organic-chemistry.org For instance, reactions of β,β-dibromenones with boronic acids and hydrazines have been used for the regioselective synthesis of 1,3,5-substituted pyrazoles. nih.gov

Recent advances have demonstrated practical, regioselective syntheses of 1,3,5-trisubstituted pyrazoles from N-arylhydrazones and nitroolefins, highlighting the development of methods that overcome the classic limitations of the Knorr reaction. acs.org

Advanced Synthetic Routes for Derivatization

Once the this compound core is assembled, its further functionalization opens avenues to a wide range of analogues. Advanced synthetic routes focus on modifying the existing scaffold through various transformations.

Nucleophilic Substitution Reactions

The pyrazole ring can be subjected to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) of the fluorine at the C5 position is possible, particularly if the ring is activated by additional electron-withdrawing groups. However, a more common strategy involves introducing other leaving groups at different positions of the pyrazole ring for subsequent substitution.

Late-stage functionalization of nitrogen-containing heterocycles can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride. nih.gov This approach could potentially be applied to a pre-existing 1-ethyl-pyrazole to introduce fluorine at a desired position, which is then substituted by various nucleophiles (e.g., amines, alcohols, thiols) under mild conditions. nih.gov The reactivity of halopyridines in SNAr reactions is well-documented, and similar principles can apply to halopyrazoles. nih.gov

Table 3: Potential Nucleophilic Substitution Reactions

| Pyrazole Substrate | Position | Nucleophile | Product |

| 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole | C5 | R-NH₂ (Amine) | 1-Ethyl-5-(alkylamino)-4-nitro-1H-pyrazole |

| This compound | C4 (via C-H activation) | R-OH (Alcohol) | 1-Ethyl-4-alkoxy-5-fluoro-1H-pyrazole |

| 1-Ethyl-4-chloro-5-fluoro-1H-pyrazole | C4 | R-SH (Thiol) | 1-Ethyl-5-fluoro-4-(alkylthio)-1H-pyrazole |

Reductive and Oxidative Transformations

Reductive and oxidative reactions provide powerful tools for modifying substituents on the pyrazole ring, thereby creating new analogues.

Reductive Transformations: A common application is the reduction of a nitro group, which can be introduced at the C4 position of the pyrazole ring through nitration. The subsequent reduction of the nitro group to an amine provides a key intermediate for further functionalization, such as amide or sulfonamide formation. Catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂ or Fe/HCl) are standard methods for this transformation.

Oxidative Transformations: While the aromatic pyrazole core is generally stable to oxidation, substituents can be oxidized. For example, an alkyl group at the C3 or C4 position could be oxidized to a carboxylic acid. More advanced protocols involve oxidative aromatization of pyrazoline precursors. nih.govacs.org In some syntheses, pyrazolines are formed as intermediates and are subsequently oxidized to the corresponding aromatic pyrazoles. mdpi.com Manganese dioxide (MnO₂) is a common reagent for such aromatization steps. nih.govacs.org

Table 4: Examples of Reductive and Oxidative Transformations

| Starting Material | Reagents | Transformation Type | Product |

| 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole | H₂, Pd/C | Reduction | 4-Amino-1-ethyl-5-fluoro-1H-pyrazole |

| 1-Ethyl-5-fluoro-4,5-dihydro-1H-pyrazole (Pyrazoline) | MnO₂ | Oxidation (Aromatization) | This compound nih.gov |

| 1-Ethyl-5-fluoro-4-methyl-1H-pyrazole | KMnO₄ | Side-chain oxidation | This compound-4-carboxylic acid |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. nih.govlongdom.org These strategies are well-suited for constructing complex heterocyclic scaffolds like fluorinated pyrazoles from simple, readily available starting materials.

A common approach for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. longdom.org For the synthesis of this compound, this would conceptually involve the reaction of ethyl hydrazine with a suitably fluorinated 1,3-dicarbonyl equivalent. One-pot methodologies can be designed to generate these precursors in situ. For instance, a one-pot, three-component reaction could involve an aryl halide, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound to form N-arylpyrazoles. amazonaws.com

Fluorinated pyrazole derivatives have been synthesized using MCRs that create multiple new bonds in a single operation. For example, a four-component reaction of a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt can produce fused pyrazole systems. ajgreenchem.com While not directly yielding this compound, these methodologies demonstrate the feasibility of assembling the pyrazole core through convergent, one-pot strategies. The synthesis of 1-aryl-3-trifluoromethylpyrazoles has been achieved in a one-pot process using in situ generated nitrile imines, which undergo a (3+3)-annulation followed by a cascade of dehydration and ring contraction. acs.orgnih.gov

Adapting these principles, a hypothetical one-pot synthesis for this compound could involve the reaction of ethyl hydrazine with a fluorinated building block like ethyl 2-fluoroacetoacetate, potentially in the presence of other components to facilitate cyclization and functionalization in a single synthetic operation.

Table 1: Examples of Multi-Component Reactions in Pyrazole Synthesis

| No. | Components | Product Type | Key Features |

|---|---|---|---|

| 1 | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridines | Four-component reaction in water with ammonium (B1175870) acetate (B1210297) as a catalyst. longdom.orglongdom.org |

| 2 | β-keto ester, Hydrazine, Aromatic Aldehyde, Pyridinium Salt | Dihydro-1H-furo[2,3-c]pyrazoles | Four-component reaction in an ionic liquid, creating two new bonds and two stereocenters. ajgreenchem.com |

| 3 | Hydrazonoyl Chlorides, 4-oxo-4H-chromene-3-carbaldehyde, Hydroxylamine Hydrochloride | 1,3,4-trisubstituted pyrazoles | Three-component, regioselective synthesis in ethanol (B145695) at room temperature. researchgate.net |

| 4 | Alkynes, Nitriles, Titanium Imido Complexes | Polysubstituted Pyrazoles | [2+2+1] multicomponent synthesis via oxidation-induced N-N bond coupling. nih.gov |

Catalytic Systems and Reaction Optimization in Pyrazole Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher temperatures being reached more rapidly.

In pyrazole synthesis, microwave protocols have been successfully applied to the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the preparation of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine in 1 M HCl is accomplished in 10-15 minutes at 150 °C using a microwave reactor, with yields often ranging from 70-90%. rsc.org This method is notable for its efficiency and use of water as a solvent.

Solvent-free, microwave-assisted conditions represent a particularly green chemistry approach. The reaction of α,β-unsaturated carbonyl compounds with tosylhydrazones to form pyrazole derivatives has been effectively carried out under microwave irradiation in a dry medium. nih.gov Similarly, the synthesis of pyrazolone (B3327878) derivatives from ethyl acetoacetate (B1235776) and phenylhydrazine, followed by condensation with aldehydes, can be performed under solvent-free microwave conditions, demonstrating the broad applicability of this technology. amazonaws.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage |

|---|---|---|---|

| Pyrazolyl-benzochroman-4-one synthesis | 10-12 hours, 59-71% yield | 5-7 minutes, higher yields | Drastic reduction in reaction time. olemiss.edu |

| 1-Aroyl-3,5-dimethyl-1H-pyrazole synthesis | N/A | 3-5 minutes, 82-98% yield | High efficiency and yields. olemiss.edu |

| 1-Aryl-1H-pyrazole-5-amine synthesis | Longer reaction times | 10-15 minutes, 70-90% yield | Rapid synthesis in an aqueous medium. rsc.org |

| Pyrazolone derivative synthesis | Two-step, longer duration | One-pot, shorter duration | Operational simplicity and speed. amazonaws.com |

Solvent Effects and Reaction Condition Modulations

The choice of solvent and the fine-tuning of reaction conditions such as temperature and reactant concentration are critical for controlling the outcome of pyrazole synthesis, particularly its regioselectivity.

In the reaction of nonsymmetrical 1,3-diketones with substituted hydrazines, the solvent can significantly influence the ratio of the resulting regioisomers. It has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of pyrazole formation compared to conventional solvents like ethanol. These solvents can influence the reaction pathway through their unique properties, such as strong hydrogen-bond-donating ability and low nucleophilicity.

Temperature is another crucial parameter. For example, in the electrophilic cyclization of certain substrates, the reaction temperature can be tuned to selectively produce either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. acs.org

Solvent-free conditions have also been explored as an environmentally friendly alternative. Reactions conducted under solvent-free conditions, sometimes with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can proceed faster and with less energy usage compared to solvent-based methods. acs.org The choice of solvent can also be pivotal in post-synthesis modifications. In the oxidation of 5-acylpyrazolines, using dimethyl sulfoxide (DMSO) as the solvent leads to the fully substituted pyrazole, while switching to hexane (B92381) promotes a deacylative pathway, yielding 1,3,4-trisubstituted derivatives with high selectivity. nih.gov

Table 4: Influence of Solvents on Pyrazole Synthesis

| Solvent | Reactants | Observation | Effect |

|---|---|---|---|

| Ethanol (Conventional) | Nonsymmetrical 1,3-diketone, Methylhydrazine | Formation of regioisomeric mixtures | Low regioselectivity. |

| 2,2,2-Trifluoroethanol (TFE) | Nonsymmetrical 1,3-diketone, Methylhydrazine | Dramatically increased formation of one regioisomer | High regioselectivity. |

| Dimethyl Sulfoxide (DMSO) | 5-Acylpyrazoline, MnO₂ | Oxidation leads to fully substituted pyrazole | Solvent dictates reaction pathway. nih.gov |

| Hexane | 5-Acylpyrazoline, MnO₂ | Oxidation proceeds via a deacylative pathway | Solvent dictates reaction pathway. nih.gov |

| None (Solvent-Free) | Various Michael acceptors, Hydrazine | Faster reaction rates, reduced energy usage | Environmentally friendly, efficient synthesis. acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 5 Fluoro 1h Pyrazole

Electrophilic and Nucleophilic Reactivity at the Pyrazole (B372694) Ring

The pyrazole nucleus is an aromatic, π-excessive system. Generally, electrophilic substitution reactions occur preferentially at the C4 position, which is the most electron-rich carbon. Conversely, the C3 and C5 positions are more electron-deficient and thus more susceptible to nucleophilic attack, although such reactions are less common without strong activation.

The interplay between the N1-ethyl and C5-fluoro substituents dictates the reaction pathways.

N1-Ethyl Group : As an alkyl group, it donates electron density into the ring, which would typically activate the ring towards electrophilic substitution. It also provides steric hindrance, which can influence the regioselectivity of incoming reagents.

C5-Fluoro Group : The primary influence of the fluorine atom is its powerful inductive electron withdrawal (-I effect), which lowers the energy of the molecular orbitals and deactivates the ring toward electrophiles. olemiss.edu This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging, often requiring harsher conditions than for unsubstituted pyrazoles. For nucleophilic reactions, the fluorine at C5 could potentially be a target for nucleophilic aromatic substitution (SNAr), but this is generally difficult on a five-membered heteroaromatic ring and would require extreme conditions or further activation.

The combined effect is a pyrazole ring that is significantly less reactive towards electrophiles than 1-ethylpyrazole (B1297502) but with a highly polarized C4-C5 bond.

Site selectivity in the functionalization of 1-ethyl-5-fluoro-1H-pyrazole is a critical aspect of its synthetic utility.

Metalation : Directed ortho-metalation is a powerful tool for pyrazole functionalization. In the case of this compound, deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) would likely be directed by the fluorine atom to the adjacent C4 position. Trapping the resulting C4-lithiated species with an electrophile would provide a reliable route to 4-substituted derivatives. A recent study demonstrated that 1-substituted pyrazoles can undergo C5-deprotonation using a lithium base, followed by fluorination with N-fluorobenzenesulfonimide (NFSI) to yield 5-fluoropyrazoles, highlighting the feasibility of metalation at positions adjacent to substituents. researchgate.net

Transformations Involving the Ethyl Group

While reactions on the pyrazole ring are more common, the N1-ethyl group can also undergo chemical transformations. N-Alkyl pyrazoles are key intermediates in the synthesis of many pharmacologically active compounds. researchgate.net

Oxidation : Side-chain oxidation of the ethyl group can occur under strong oxidizing conditions, potentially leading to N-acetyl or N-(1-hydroxyethyl) pyrazole derivatives. However, the pyrazole ring itself can be sensitive to strong oxidants.

Radical Reactions : Free-radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could potentially occur at the alpha-carbon of the ethyl group, leading to a 1-(1-bromoethyl)-5-fluoro-1H-pyrazole intermediate. This intermediate could then be used for subsequent nucleophilic substitution reactions.

Deprotonation/Alkylation : While less common than ring metalation, deprotonation of the alpha-protons of the ethyl group could be achieved with a very strong base, creating a carbanion that could react with electrophiles.

The development of new methods for the N-alkylation of pyrazoles using various electrophiles and catalysts continues to be an active area of research, providing access to a wide range of N-substituted pyrazoles. researchgate.netmdpi.com

Influence of Fluorine on Reactivity and Electronic Structure

The incorporation of fluorine into organic molecules, particularly heterocycles, has a profound impact on their chemical and physical properties. acs.orgnih.gov This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. olemiss.edu

Electronic Effects : Fluorine's high electronegativity (3.98 on the Pauling scale) causes a significant inductive pull of electron density from the pyrazole ring. olemiss.edu This lowers the electron density at all ring positions, making the molecule less susceptible to electrophilic attack and lowering the basicity of the N2 nitrogen atom. Theoretical studies on fluoropyrazoles have shown that a 5-fluoro substituent has a destabilizing energetic effect compared to a 3-fluoro substituent, highlighting its strong electronic influence. clockss.org

Bond Strength and Length : The C-F bond is exceptionally strong, which contributes to the metabolic stability of many fluorinated pharmaceuticals. This stability makes the fluorine atom a poor leaving group in nucleophilic substitution reactions under normal conditions.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-F | 1.35 | 116 |

| C-Cl | 1.77 | 81 |

| C-Br | 1.94 | 68 |

| C-I | 2.14 | 51 |

Data adapted from reference olemiss.edu.

Modulation of pKa : The electron-withdrawing nature of fluorine decreases the pKa of nearby acidic protons and the basicity of nitrogen atoms. olemiss.edu In this compound, the fluorine atom reduces the ability of the N2 nitrogen to accept a proton, making the molecule less basic than 1-ethylpyrazole.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of substituted pyrazoles is essential for controlling reaction outcomes and optimizing synthetic protocols. While specific studies on this compound are not widely reported, the methodologies applied to related pyrazole systems are instructive.

Kinetic Studies : Kinetic analysis helps to determine the rate-determining step of a reaction and the influence of substituents on the reaction rate. For example, studies on the oxidation of 4-alkyl-substituted pyrazolones showed the reaction follows a first-order scheme, with the rate being dependent on the substituents at the N1 and C3 positions. scispace.com Such studies can differentiate between kinetically and thermodynamically controlled reaction pathways, which is crucial for achieving regioselectivity in pyrazole synthesis. mdpi.com

Spectroscopic Studies : Spectroscopic methods are invaluable for elucidating reaction mechanisms.

NMR Spectroscopy : 1H, 13C, and 19F NMR spectroscopy can be used to monitor the progress of a reaction, identify intermediates, and determine the structure and regiochemistry of products. nih.gov For instance, in the alkylation of unsymmetrical pyrazoles, NOESY experiments can confirm the position of alkylation by observing through-space interactions between the new alkyl group and existing substituents. mdpi.com

IR and UV-Vis Spectroscopy : These techniques can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational frequencies or electronic transitions. nih.gov

Mass Spectrometry : This is used to identify the mass of products and intermediates, helping to confirm proposed reaction pathways.

Computational studies, often using Density Functional Theory (DFT), complement experimental work by modeling reaction transition states, calculating activation energies, and explaining observed regioselectivity based on the electronic structure of the molecule. clockss.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5 Fluoro 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-ethyl-5-fluoro-1H-pyrazole, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

1H and 13C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-ethyl group and the two protons on the pyrazole (B372694) ring. The ethyl group should present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from their coupling to each other. The pyrazole ring protons, H-3 and H-4, would appear as doublets due to mutual coupling. Furthermore, the fluorine atom at the C-5 position is expected to introduce additional, smaller long-range couplings to H-4.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals. The two signals for the ethyl group carbons are predicted to be in the typical aliphatic region. The three aromatic carbons of the pyrazole ring will appear further downfield. The carbon atom directly bonded to the fluorine (C-5) is expected to show a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The C-4 and C-3 carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

|---|---|---|---|

| N-CH₂ | ~4.1 (quartet) | ~45 | ³JHH ≈ 7.3 Hz |

| N-CH₂-CH₃ | ~1.4 (triplet) | ~15 | ³JHH ≈ 7.3 Hz |

| C3-H | ~7.4 (doublet) | ~138 | ³JHH ≈ 2.0 Hz, ³JCF ≈ 4-5 Hz |

| C4-H | ~6.0 (doublet of doublets) | ~105 | ³JHH ≈ 2.0 Hz, ²JCF ≈ 15-20 Hz |

| C5-F | - | ~150 | ¹JCF ≈ 250-270 Hz |

19F NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nucleus, with chemical shifts spanning a wide range. For this compound, the fluorine atom is attached to an sp²-hybridized carbon within a heteroaromatic system. This environment typically results in a chemical shift in the region of -120 to -140 ppm relative to a CFCl₃ standard. The spectrum is expected to show a single signal, which would likely be split into a doublet due to the two-bond coupling with the H-4 proton (²JFH). This coupling provides direct evidence of the fluorine's position relative to the ring protons.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. For this compound, this would confirm the C-H connectivities for the ethyl group (CH₂ and CH₃) and the pyrazole ring (C3-H3 and C4-H4). The C-5 carbon, being bonded to fluorine and not a proton, would be absent from the HSQC spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton. libretexts.org Key expected correlations for confirming the structure include:

A correlation from the methylene protons (-CH₂-) of the ethyl group to the C-5 carbon of the pyrazole ring. This is a critical correlation that establishes the point of attachment of the ethyl group.

Correlations from the H-3 proton to the C-4 and C-5 carbons.

Correlations from the H-4 proton to the C-3 and C-5 carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular mass of this compound. This allows for the calculation of its elemental formula, C₅H₇FN₂, providing strong evidence for the compound's identity. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 115.0666.

The fragmentation pattern under electron ionization (EI) is expected to show a prominent molecular ion (M⁺) peak. Common fragmentation pathways for N-alkylpyrazoles include the loss of an alkene from the alkyl substituent via a McLafferty-type rearrangement or direct cleavage. researchgate.net For this compound, a key fragmentation would be the loss of ethylene (C₂H₄, 28 Da) from the ethyl group, leading to a significant fragment ion corresponding to 5-fluoro-1H-pyrazole.

Table 2: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₈FN₂⁺ | 115.0666 | Protonated Molecular Ion |

| [M]⁺ | C₅H₇FN₂⁺• | 114.0591 | Molecular Ion |

| [M - C₂H₄]⁺• | C₃H₃FN₂⁺• | 86.0278 | Loss of ethylene from ethyl group |

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl group, and weaker absorptions above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring. libretexts.org

C=C and C=N Stretching: The pyrazole ring contains C=C and C=N bonds, which would give rise to a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

C-F Stretching: The carbon-fluorine bond stretch is a strong and characteristic absorption. For fluoroaromatic and fluoroheterocyclic compounds, this band typically appears in the 1100-1250 cm⁻¹ range. spectroscopyonline.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |

| 2850-2980 | Aliphatic C-H Stretch | Strong |

| 1400-1600 | C=C and C=N Ring Stretch | Medium-Strong |

| 1100-1250 | C-F Stretch | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of a compound. Furthermore, it reveals details about the crystal packing, intermolecular interactions, and supramolecular assemblies. For derivatives of this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state conformation and packing arrangement.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal. By analyzing this diffraction pattern, the electron density map of the molecule can be constructed, and from this, a model of the crystal structure can be generated and refined.

Research on related pyrazole structures provides insight into the type of structural information that can be obtained. For instance, studies on various substituted pyrazole derivatives have successfully characterized their molecular geometries and intermolecular interactions in the solid state. researchgate.net In the case of fluorinated pyrazoles, X-ray crystallography has been used to understand how the fluorine substituent influences the planarity of the pyrazole ring and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. rsc.orgnih.gov

In the crystal packing of many pyrazole derivatives, intermolecular C—H⋯O or C—H⋯N hydrogen bonds, as well as π–π stacking interactions, are often observed, which stabilize the crystal lattice. nih.govnih.gov The specific nature of these interactions is dictated by the substituents on the pyrazole core. For a hypothetical crystal structure of this compound, one would expect to determine the precise orientation of the ethyl group relative to the pyrazole ring and the influence of the fluorine atom on the local electronic structure and intermolecular contacts.

The crystallographic data obtained from such an analysis would be presented in a detailed table, summarizing the key parameters of the crystal structure. Below is an illustrative data table based on a related pyrazole derivative, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to demonstrate the type of information that would be generated. researchgate.net

| Crystallographic Parameter | Value |

| Empirical Formula | C13H14N2O2 |

| Formula Weight | 230.26 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 16.516(5) |

| b (Å) | 13.934(4) |

| c (Å) | 7.893(3) |

| α (°) | 90 |

| β (°) | 97.816(14) |

| γ (°) | 90 |

| Volume (ų) | 1799.3(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.849 |

This data provides a fundamental description of the unit cell, which is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal, and the unit cell dimensions (a, b, c, α, β, γ) define its size and shape. The value of Z indicates the number of molecules in the unit cell. researchgate.net Such detailed structural information is crucial for understanding the structure-property relationships of this compound and its derivatives.

Computational Chemistry and Theoretical Insights into 1 Ethyl 5 Fluoro 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and molecular structures of organic compounds like pyrazole (B372694) derivatives. bohrium.comnih.gov DFT calculations, often utilizing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), can be employed to determine the optimized geometry of 1-ethyl-5-fluoro-1H-pyrazole. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The optimized structure from DFT calculations provides a theoretical ground-state geometry, which can be compared with experimental data if available. bohrium.com For pyrazole derivatives, DFT has been successfully used to predict molecular structures with high accuracy. researchgate.net The electronic properties, including the distribution of electron density and atomic charges, can also be elucidated, offering a quantitative picture of the electronic environment within the this compound molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Hypothetical data based on typical values for similar pyrazole structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.36 Å | |

| C5-N1 | 1.37 Å | |

| C5-F | 1.34 Å | |

| N1-C(ethyl) | 1.47 Å | |

| Bond Angles | C5-N1-N2 | 112° |

| N1-N2-C3 | 106° | |

| N2-C3-C4 | 111° | |

| C3-C4-C5 | 105° | |

| N1-C5-C4 | 106° | |

| F-C5-N1 | 118° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would likely reveal a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom at position 2 (N2) of the pyrazole ring, due to the presence of its lone pair of electrons. This indicates a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the ethyl group and potentially near the fluorine atom, highlighting areas prone to nucleophilic attack. The MEP surface provides a visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and shapes of these orbitals provide significant information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be distributed over the pyrazole ring, indicating that this is the primary site for electron donation in reactions with electrophiles. The LUMO, on the other hand, would likely be located over the pyrazole ring as well, representing the region where the molecule can accept electrons from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Predicted FMO Properties for this compound Hypothetical data based on typical values for fluorinated pyrazole structures.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | High chemical stability |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its vibrational frequencies (IR and Raman spectra), as well as its nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These theoretical spectra serve as a valuable tool for interpreting experimental results and assigning spectral features to specific molecular motions or atomic environments. researchgate.net

Theoretical Mechanistic Studies of Reactions

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate various potential reactions, such as electrophilic aromatic substitution or cycloaddition reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

These studies can help identify the most favorable reaction pathways and provide insights into the factors that control the reaction's selectivity and rate. For example, in an electrophilic substitution reaction, calculations could determine whether the electrophile preferentially attacks the C3 or C4 position of the pyrazole ring. Such theoretical mechanistic studies are crucial for understanding the fundamental reactivity of this compound and for designing new synthetic routes to related compounds.

Role of 1 Ethyl 5 Fluoro 1h Pyrazole As a Versatile Building Block in Complex Chemical Synthesis

Scaffold for Novel Heterocyclic Systems

The 1-ethyl-5-fluoro-1H-pyrazole core is an excellent starting point for the construction of more complex, fused heterocyclic systems. The pyrazole (B372694) ring itself is relatively stable to many reaction conditions, allowing for chemical modifications at its various positions. The fluorine atom at the C5 position can influence the reactivity of the adjacent C4 position, making it a prime site for electrophilic substitution reactions, which can be a gateway to a variety of new structures.

Furthermore, functional groups can be introduced onto the pyrazole ring, which can then participate in cyclization reactions to form fused rings. For instance, a common strategy involves the introduction of a carbonyl group or a group with a reactive double or triple bond, which can then undergo intramolecular reactions to form bicyclic or polycyclic systems. These novel heterocyclic systems are of great interest as they can possess unique three-dimensional structures that are desirable for interaction with biological targets.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Scaffolds

| Starting Pyrazole Derivative | Reagents and Conditions | Resulting Heterocyclic System | Potential Application Area |

| 3-amino-1H-pyrazole | β-diketones, acid catalysis | Pyrazolo[1,5-a]pyrimidine | Medicinal Chemistry |

| 5-amino-1H-pyrazole-4-carbonitrile | Formamide, heat | Pyrazolo[3,4-d]pyrimidine | Medicinal Chemistry |

| 1H-pyrazole-4-carbaldehyde | Hydrazine (B178648), cyclization | Pyrazolo[3,4-c]pyrazole | Materials Science |

| 3-acetyl-1,5-diphenyl-1H-pyrazole | Aldehyde, malononitrile, ammonium (B1175870) acetate (B1210297) | Pyrazolyl-pyridine | Medicinal Chemistry mdpi.com |

This table illustrates the general synthetic strategies that could be adapted for this compound to generate novel heterocyclic frameworks.

Precursor in Medicinal Chemistry Research (as a Chemical Scaffold/Pharmacophore)

The pyrazole nucleus is a well-established pharmacophore found in a number of approved drugs. nih.govmdpi.com Its ability to participate in various non-covalent interactions makes it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets such as enzymes and receptors. The this compound moiety offers specific advantages in this context.

The ethyl group at the N1 position can provide favorable hydrophobic interactions within a binding pocket. The fluorine atom at C5 is particularly significant; its high electronegativity can lead to beneficial electronic interactions and can also block metabolic attack at that position, thereby increasing the drug's half-life. olemiss.edu This substitution pattern makes this compound an attractive starting point for the synthesis of new drug candidates.

Table 2: Commercially Available Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Area | Role of the Pyrazole Moiety |

| Celecoxib | Anti-inflammatory | Acts as a selective COX-2 inhibitor. |

| Rimonabant | Anti-obesity (withdrawn) | Acted as a cannabinoid receptor 1 (CB1) inverse agonist. |

| Sildenafil | Erectile dysfunction | Part of the core structure that inhibits phosphodiesterase type 5 (PDE5). |

| Stanozolol | Anabolic steroid | The pyrazole ring is fused to the steroid nucleus. |

The development of new therapeutic agents often involves the use of building blocks like this compound to generate libraries of compounds that are then screened for biological activity.

Intermediate in Agrochemical Development Research

The pyrazole ring is also a key component in many modern agrochemicals, including insecticides, herbicides, and fungicides. globalresearchonline.net Pyrazole-containing compounds can exhibit high efficacy and selectivity against target pests and pathogens, often with favorable environmental profiles.

This compound can serve as a crucial intermediate in the synthesis of new agrochemicals. The specific substitution pattern can influence the compound's spectrum of activity, uptake by plants, and persistence in the environment. For example, many successful pyrazole-based insecticides are carboxamides, and this compound could be functionalized with a carboxylic acid group to allow for the synthesis of a wide range of amide derivatives for screening. d-nb.info

Table 3: Examples of Agrochemicals Containing a Pyrazole Moiety

| Agrochemical Name | Type | Mode of Action |

| Fipronil | Insecticide | Blocks GABA-gated chloride channels. |

| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI). |

| Pyrasulfotole | Herbicide | Inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. |

| Tebufenpyrad | Acaricide/Insecticide | Inhibitor of mitochondrial electron transport at complex I. d-nb.info |

The synthesis of new agrochemicals is a continuous process to overcome resistance and improve safety, and versatile building blocks like this compound are essential to this research.

Applications in Materials Science Research

In materials science, pyrazole derivatives are explored for their potential use in the development of new materials with interesting optical, electronic, and coordination properties. nih.gov The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, catalysis, and as sensors.

The this compound, with its specific substituents, could be used to create materials with tailored properties. The ethyl group can influence the solubility and processing of the resulting materials, while the fluorine atom can alter the electronic properties and intermolecular interactions, potentially leading to materials with unique liquid crystalline or photoluminescent behavior.

Development of Functionalized Pyrazole Libraries

Combinatorial chemistry and high-throughput screening have become powerful tools in drug discovery and materials science. mdpi.com The development of libraries of related compounds allows for the rapid exploration of a large chemical space. This compound is an ideal scaffold for the creation of such libraries.

Through various chemical transformations, a wide range of functional groups can be introduced at different positions of the pyrazole ring. For example, the C4 position can be readily halogenated, nitrated, or formylated, providing a handle for further diversification. The C3 position can also be functionalized, often through deprotonation with a strong base followed by reaction with an electrophile. By systematically varying the substituents at these positions, a large and diverse library of this compound derivatives can be generated. These libraries can then be screened for a wide range of properties, from biological activity to material characteristics.

Future Directions and Emerging Research Avenues for 1 Ethyl 5 Fluoro 1h Pyrazole

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling the widespread investigation of 1-ethyl-5-fluoro-1H-pyrazole. While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, provide a foundation, future research will likely focus on more sophisticated and direct approaches.

One promising avenue is the direct C-H fluorination of an N-ethylpyrazole precursor. Recent advancements in fluorination chemistry have introduced a variety of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), which could be employed for the late-stage introduction of the fluorine atom at the C5 position. researchgate.net This approach would be highly convergent and allow for the rapid synthesis of analogues.

Another area of exploration involves the use of fluorinated building blocks. Syntheses starting from fluorinated 1,3-dicarbonyl compounds or their equivalents and reacting them with ethylhydrazine (B1196685) could provide a regioselective route to the desired product. The challenge often lies in the availability and stability of the fluorinated precursors.

Furthermore, multicomponent reactions offer an atom-economical and efficient strategy for the construction of complex heterocyclic systems in a single step. The development of a one-pot reaction involving an ethylhydrazine, a fluorinated three-carbon synthon, and potentially other reactants could streamline the synthesis of this compound and its derivatives.

Advanced Catalysis for Enhanced Efficiency and Selectivity

Catalysis is a key enabler for developing more efficient and selective synthetic methods. For the synthesis of this compound, several catalytic strategies could be explored to overcome the limitations of traditional methods.

Transition-metal catalysis, particularly with palladium, copper, or nickel, has been instrumental in the formation of C-F bonds. mdpi.com Research into palladium-catalyzed C-F bond formation could lead to novel cross-coupling methods for the direct fluorination of a pre-functionalized N-ethylpyrazole. nih.gov Additionally, copper-catalyzed cycloaddition reactions are known to be effective for pyrazole synthesis and could be adapted for fluorinated substrates.

Organocatalysis presents a metal-free alternative that can offer unique reactivity and selectivity. Chiral organocatalysts could be employed to control stereochemistry in the synthesis of more complex derivatives of this compound. For instance, asymmetric fluorination reactions catalyzed by chiral amines or phosphoric acids could be investigated.

Photoredox catalysis has emerged as a powerful tool for radical-mediated transformations under mild conditions. The development of a photoredox-catalyzed method for the fluorination of N-ethylpyrazole using a simple fluoride (B91410) source would be a significant advancement in sustainable chemistry. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency. uva.nlmit.edursc.org

The synthesis of this compound is well-suited for translation to a continuous-flow process. nih.gov A telescoped flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, could significantly reduce reaction times and waste generation. For example, the formation of a fluorinated intermediate followed by in-line cyclization with ethylhydrazine could be a highly efficient approach. nih.gov

The use of immobilized catalysts and reagents in packed-bed reactors is another key feature of sustainable flow chemistry. nih.gov This allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing product contamination. Future research could focus on developing robust, immobilized catalysts for the key bond-forming reactions in the synthesis of this compound.

Furthermore, the use of greener solvents and reagents is a critical aspect of sustainable synthesis. Flow chemistry can facilitate the use of supercritical fluids or ionic liquids as reaction media, which can offer environmental benefits over traditional organic solvents.

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are invaluable tools for accelerating the discovery and optimization of new molecules for specific applications. For this compound, computational methods can be used to predict its physicochemical properties, reactivity, and potential biological activity. nih.govresearchgate.net

Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of synthetic routes and predicting the regioselectivity of derivatization reactions. For instance, calculating the electron density at different positions on the pyrazole ring can help predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for correlating the structural features of a series of compounds with their biological activity. While experimental data for this compound is currently limited, as a library of its derivatives is synthesized and tested, QSAR models can be developed to guide the design of new analogues with improved potency and selectivity. nih.gov Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to specific biological targets, such as enzymes or receptors. This can help to rationalize observed structure-activity relationships and guide the design of more potent inhibitors or agonists. nih.gov

Investigation of Further Derivatization for Specialized Research Applications

The this compound scaffold offers multiple sites for further functionalization, opening up possibilities for the creation of a diverse library of compounds for various research applications.

The C3 and C4 positions of the pyrazole ring are prime targets for derivatization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, could be explored to introduce new functional groups at these positions. Subsequent cross-coupling reactions, like Suzuki or Sonogashira couplings, could then be used to build more complex molecular architectures.

The N-ethyl group can also be modified. While the ethyl group itself is relatively simple, the development of synthetic routes that allow for the introduction of a wider range of N-alkyl or N-aryl substituents would significantly expand the chemical space accessible from this scaffold. nih.gov

The fluorine atom at the C5 position, while generally stable, could potentially be displaced under specific nucleophilic aromatic substitution conditions, allowing for the introduction of other functional groups at this position.

The synthesis and evaluation of these derivatives could lead to the discovery of new compounds with interesting biological activities, for example, as potential agrochemicals or as probes for chemical biology research. The structure-activity relationships of these derivatives could provide valuable insights for the design of future generations of specialized research compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 1-ethyl-5-fluoro-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with fluorinated hydrazines under basic conditions to form the pyrazole core . Diazonium salt formation (using boron trifluoride etherate and alkyl nitrites at low temperatures) is another method for introducing substituents like fluorine, as demonstrated in the synthesis of related pyrazole diazonium salts .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyrazoles?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and ethyl/fluoro group integration .

- ¹⁹F NMR : Specifically identifies fluorine substitution patterns .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling fluorinated pyrazoles?

Fluorinated compounds may release toxic fumes (e.g., HF) under decomposition. Use PPE (gloves, goggles), work in a fume hood, and follow SDS guidelines for storage (e.g., inert atmosphere, low humidity) .

Advanced Research Questions

Q. How can cross-coupling reactions optimize substituent introduction in pyrazole derivatives?

Suzuki-Miyaura coupling using Pd(PPh₃)₄ in deoxygenated DMF/water mixtures effectively introduces aryl/heteroaryl groups. For example, ethyl 4-bromo-pyrazole-5-carboxylate reacts with phenylboronic acid in the presence of K₃PO₄ to yield diarylpyrazoles with >90% purity after column chromatography . Catalyst loading (5 mol%) and temperature (80–100°C) are critical for yield optimization.

Q. What structural insights can X-ray crystallography provide for pyrazole derivatives?

Single-crystal X-ray analysis reveals dihedral angles between the pyrazole ring and substituents, which influence electronic properties. For instance, in ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms an 81.2° angle with the benzene ring, indicating steric hindrance from the ethyl group . Mercury software (CCDC) can visualize packing patterns and hydrogen-bonding networks .

Q. How do substituent variations affect biological activity in pyrazole-based inhibitors?

Structure-activity relationship (SAR) studies show that fluorine and ethyl groups enhance metabolic stability and target binding. For example, replacing benzamidine with a benzylamine group in pyrazole-based factor Xa inhibitors improved oral bioavailability while maintaining subnanomolar potency . In vitro selectivity assays (e.g., against trypsin) are essential to validate specificity .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole derivatives?

Discrepancies often arise from reaction conditions. For example, diazonium salt stability depends on strict temperature control (−20°C) and stoichiometric nitrite use . Systematic DOE (Design of Experiments) can identify critical variables like solvent polarity (THF vs. DMF) or catalyst batch .

Methodological Recommendations

- Synthetic Optimization : Use high-throughput screening to test solvent/catalyst combinations for novel derivatives.

- Data Validation : Cross-reference spectral data with computational tools (e.g., DFT calculations for NMR shifts).

- Biological Assays : Pair in vitro enzyme inhibition assays with in silico docking (e.g., AutoDock Vina) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.